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Abstract
Ruzinurad (also known as SHR4640) is a novel, selective uric acid transporter 1 (URAT1)

inhibitor currently under development for the management of hyperuricemia and gout. By

potently and selectively blocking URAT1 in the renal proximal tubules, Ruzinurad inhibits the

reabsorption of uric acid, thereby increasing its urinary excretion and lowering serum uric acid

(sUA) levels. Clinical trials have demonstrated Ruzinurad's efficacy in significantly reducing

sUA, both as a monotherapy and in combination with xanthine oxidase inhibitors such as

febuxostat. This technical guide provides a comprehensive overview of the pharmacological

profile of Ruzinurad, detailing its mechanism of action, in vitro and clinical pharmacology,

pharmacokinetics, and safety profile, based on currently available data.

Mechanism of Action
Ruzinurad is a highly selective inhibitor of the solute carrier family 22 member 12 (SLC22A12)

protein, commonly known as urate transporter 1 (URAT1).[1][2][3][4] URAT1 is a key

transporter located on the apical membrane of renal proximal tubular cells, responsible for the

majority of uric acid reabsorption from the glomerular filtrate back into the bloodstream.

By selectively binding to and inhibiting URAT1, Ruzinurad effectively blocks this reabsorption

pathway. This leads to an increase in the fractional excretion of uric acid in the urine, which in

turn results in a dose-dependent reduction of sUA levels in the systemic circulation.[1][5] This
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targeted action addresses the underlying cause of hyperuricemia in the majority of gout

patients, which is under-excretion of uric acid.[4]
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Caption: Mechanism of Action of Ruzinurad

In Vitro Pharmacology
The in vitro activity of Ruzinurad has been characterized through assays assessing its

inhibitory effect on URAT1.

Parameter Value Assay System Reference

IC50 0.13 µM

Non-isotopic uric acid

uptake assay in

hURAT1-stably

expressed HEK293

cells

[1]

Pharmacokinetics
The pharmacokinetic profile of Ruzinurad has been evaluated in Phase 1 clinical trials

involving healthy volunteers and patients with hyperuricemia.

Absorption and Food Effect
In a Phase 1, open-label, randomized, two-period crossover study in 14 healthy male

volunteers, the effect of a high-fat, high-calorie meal on the pharmacokinetics of a single 10 mg

oral dose of Ruzinurad was assessed.[2]

Parameter Fasted Fed
Geometric Mean
Ratio (90% CI)

Cmax (ng/mL) - - 0.866 (0.799 - 0.939)

AUC0-t (ngh/mL) - - 0.983 (0.923 - 1.048)

AUC0-∞ (ngh/mL) - - 0.985 (0.925 - 1.049)

Tmax (h)
Delayed under fasted

conditions
- -
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Note: Specific Cmax and AUC values for fasted and fed states were not provided in the

abstract.

The results indicate that food has a minimal effect on the overall exposure (AUC) of

Ruzinurad, with a slight decrease in the peak concentration (Cmax).[2] Therefore, Ruzinurad
can be administered with or without food.[2]

Drug-Drug Interactions
A single-center, open-label, randomized study evaluated the drug-drug interaction between

Ruzinurad (10 mg daily) and the xanthine oxidase inhibitor febuxostat (80 mg daily) in patients

with primary hyperuricemia.[6][7]

Parameter Ruzinurad Alone
Ruzinurad +
Febuxostat

Geometric Mean
Ratio (90% CI)

Ruzinurad Cmax - - 0.910 (0.839 - 0.988)

Ruzinurad AUC0-τ - - 0.929 (0.893 - 0.966)

Parameter Febuxostat Alone
Febuxostat +
Ruzinurad

Geometric Mean
Ratio (90% CI)

Febuxostat Cmax - - 1.284 (1.016 - 1.621)

Febuxostat AUC0-τ - - 0.984 (0.876 - 1.106)

Note: Specific Cmax and AUC values were not provided in the abstract.

The co-administration of febuxostat had no clinically relevant effect on the pharmacokinetic

parameters of Ruzinurad.[6][7] While there was a slight increase in the Cmax of febuxostat

when co-administered with Ruzinurad, the overall exposure (AUC) remained unchanged,

suggesting no significant pharmacokinetic interaction.[6][7]

Clinical Efficacy and Pharmacodynamics
The efficacy of Ruzinurad in lowering sUA has been demonstrated in Phase 2 and Phase 3

clinical trials.
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Phase 2 Monotherapy Study
A randomized, double-blind, dose-ranging Phase 2 study evaluated the efficacy and safety of

Ruzinurad (2.5 mg, 5 mg, and 10 mg once daily) compared to placebo and benzbromarone

(50 mg) in Chinese subjects with hyperuricemia over 5 weeks.[8]

Treatment Group
% of Patients Achieving
sUA ≤360 µmol/L at Week 5

Mean % Reduction in sUA
at Week 5

Ruzinurad 10 mg 72.5% 46.8%

Ruzinurad 5 mg 32.5% 32.7%

Benzbromarone 50 mg 61.5% 41.8%

Placebo 0% 5.9%

Ruzinurad at 5 mg and 10 mg doses demonstrated a statistically significant and dose-

dependent reduction in sUA levels compared to placebo.[8]

Phase 2 Combination Therapy with Febuxostat
(NCT05513976)
A 12-week, multicenter, randomized, double-blind, placebo-controlled Phase 2 study assessed

the efficacy and safety of Ruzinurad (5 mg and 10 mg) as an add-on therapy to febuxostat in

patients with primary gout and hyperuricemia who had an inadequate response to febuxostat

alone.[1][3][9][10]
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Treatment Group

% of Patients
Achieving sUA
≤360 µmol/L at
Week 12

% of Patients
Achieving sUA
≤300 µmol/L at
Week 12

Mean % Change in
sUA from Baseline

Ruzinurad 10 mg +

Febuxostat
56.9% (OR: 8.7) 43.1% (OR: 7.2) -37.7%

Ruzinurad 5 mg +

Febuxostat
53.1% (OR: 7.1) 38.8% -30.1%

Placebo + Febuxostat 13.7% 9.8% -8.7%

The addition of both 5 mg and 10 mg of Ruzinurad to febuxostat resulted in a significantly

higher proportion of patients achieving target sUA levels compared to febuxostat alone.[3][9]

Phase 3 Monotherapy Study (NCT04956432)
A Phase 3, multicenter, randomized, double-blind, active-controlled study evaluated the efficacy

and safety of Ruzinurad monotherapy compared to allopurinol in subjects with gout.[11][12]

[13] While the full study results are yet to be published, it has been reported that Ruzinurad
demonstrated a superior sUA lowering effect compared to allopurinol, with a well-tolerated

safety profile.[13]

Safety and Tolerability
Across the clinical trials, Ruzinurad has been generally well-tolerated.[1][2][6][8]

In the Phase 2 combination study with febuxostat, treatment-emergent adverse events (TEAEs)

were mostly mild to moderate in severity.[3]

Adverse Event
Category

Ruzinurad 10 mg +
Febuxostat

Ruzinurad 5 mg +
Febuxostat

Placebo +
Febuxostat

Any TEAE 74.5% 87.8% 80.4%

Gout Flares 39.2% 49.0% 45.1%
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No TEAEs led to treatment discontinuation or death in this study.[1]

Experimental Protocols
In Vitro URAT1 Inhibition Assay (Non-isotopic Uric Acid
Uptake)
This protocol describes a method for assessing the in vitro URAT1 transport activity using a

non-isotopic uric acid uptake assay in hURAT1-stably expressed HEK293 cells.
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URAT1 Inhibition Assay Workflow

Cell Preparation:
Seed URAT1-HEK293 and HEK293 cells in 24-well plates.

Grow to ~80% confluency.

Pre-treatment:
Incubate URAT1-HEK293 cells with various concentrations of Ruzinurad for 30 minutes.

Uric Acid Uptake:
Incubate all cells with 750 µM uric acid buffer for 30 minutes.

Washing:
Wash cells with cold PBS buffer to remove extracellular uric acid.

Cell Lysis & Measurement:
Collect cells and measure intracellular uric acid levels.

Data Analysis:
Subtract background uptake (HEK293 cells).

Calculate % inhibition and determine IC50 value.

Workflow for URAT1 Inhibition Assay

Click to download full resolution via product page

Caption: Workflow for URAT1 Inhibition Assay
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Detailed Steps:

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human URAT1

(hURAT1-HEK293) and parental HEK293 cells (for background control) are cultured in

appropriate media.

Cell Plating: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5

cells per well and grown until they reach about 80% confluence.

Compound Pre-incubation: The hURAT1-HEK293 cells are pre-treated with various

concentrations of Ruzinurad for 30 minutes.

Uric Acid Uptake: Both hURAT1-HEK293 and parental HEK293 cells are then incubated with

a 750 µM uric acid buffer (dissolved in Krebs-Ringer buffer, pH 8.0) for 30 minutes to allow

for uric acid uptake.

Washing: After incubation, the cells are washed with cold phosphate-buffered saline (PBS) to

remove any extracellular uric acid.

Measurement: The cells are collected, and the intracellular uric acid concentration is

measured using a suitable method (e.g., colorimetric or LC-MS/MS). The intracellular uric

acid level is normalized to the protein content of the cell lysate.

Data Analysis: The uric acid uptake in the parental HEK293 cells is subtracted from that in

the hURAT1-HEK293 cells to determine the specific URAT1-mediated transport. The

percentage of inhibition at each concentration of Ruzinurad is calculated, and the IC50

value is determined by fitting the data to a dose-response curve.

Phase 2 Combination Therapy Clinical Trial
(NCT05513976)
This protocol outlines the design of the Phase 2 study of Ruzinurad in combination with

febuxostat.
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NCT05513976 Trial Design

Enrollment:
- Gout adults

- Fasting sUA ≥390 µmol/L
- On stable febuxostat (40, 60, or 80 mg/day) for ≥6 weeks

Randomization (1:1:1)

Group 1:
Ruzinurad 10 mg + Febuxostat

Group 2:
Ruzinurad 5 mg + Febuxostat

Group 3:
Placebo + Febuxostat

Treatment Period:
12 weeks, once daily oral administration.

Ruzinurad up-titrated from 1 mg/day.

Primary Endpoint:
Proportion of patients with sUA ≤360 µmol/L at Week 12

Design of the Phase 2 Combination Therapy Trial

Click to download full resolution via product page

Caption: Design of the Phase 2 Combination Therapy Trial
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Study Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, phase

2 study.[1]

Participants: 151 adult patients with gout and fasting sUA ≥390 µmol/L despite being on a

stable dose of febuxostat (40, 60, or 80 mg/day) for at least 6 weeks.[1]

Intervention: Patients were randomly assigned in a 1:1:1 ratio to one of three treatment

arms:

Ruzinurad 10 mg + Febuxostat

Ruzinurad 5 mg + Febuxostat

Placebo + Febuxostat

Dosing: All study medications were administered orally once daily for 12 weeks. Ruzinurad
was initiated at a low dose of 1 mg/day and gradually up-titrated to the target dose. The

febuxostat dose remained the same as at screening.[1]

Primary Endpoint: The proportion of patients achieving a sUA level of ≤360 µmol/L at Week

12.[1]

Conclusion
Ruzinurad is a potent and selective URAT1 inhibitor that has demonstrated significant efficacy

in lowering serum uric acid levels in patients with hyperuricemia and gout. Its pharmacological

profile supports its development as both a monotherapy and as an add-on therapy for patients

who do not achieve target sUA levels with xanthine oxidase inhibitors alone. The clinical data to

date indicate a favorable safety and tolerability profile. The completion of the Phase 3 program

and subsequent regulatory submissions will further elucidate the role of Ruzinurad in the

management of hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://ard.bmj.com/content/83/Suppl_1/86.2
https://ard.bmj.com/content/83/Suppl_1/86.2
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://ard.bmj.com/content/83/Suppl_1/86.2
https://ard.bmj.com/content/83/Suppl_1/86.2
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.benchchem.com/product/b3181943?utm_src=pdf-body
https://www.benchchem.com/product/b3181943?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. OP0129 A 12-WEEK, MULTICENTER, RANDOMIZED, DOUBLE-BLIND, PLACEBO-
CONTROLLED, PHASE 2 STUDY OF RUZINURAD (SHR4640) IN COMBINATION WITH
FEBUXOSTAT FOR PRIMARY GOUT AND HYPERURICEMIA WITH AN INADEQUATE
RESPONSE TO FEBUXOSTAT ALONE | Annals of the Rheumatic Diseases [ard.bmj.com]

2. Effect of Food on the Pharmacokinetics and Pharmacodynamics of a Single Oral Dose of
SHR4640, a Selective Urate Transporter 1 Inhibitor, in Healthy Chinese Male Volunteers -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. hcplive.com [hcplive.com]

4. explorationpub.com [explorationpub.com]

5. What is Ruzinurad used for? [synapse.patsnap.com]

6. A Drug-Drug Interaction Study of a Novel Selective Urate Reabsorption Inhibitor,
SHR4640, and Xanthine Oxidase Inhibitor, Febuxostat, in Patients With Primary
Hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Efficacy and safety of a selective URAT1 inhibitor SHR4640 in Chinese subjects with
hyperuricaemia: a randomized controlled phase II study - PubMed
[pubmed.ncbi.nlm.nih.gov]

9. physiciansweekly.com [physiciansweekly.com]

10. More patients hit their uric acid target with febuxostat and ruzinurad combination -
Medical Conferences [conferences.medicom-publishers.com]

11. go.drugbank.com [go.drugbank.com]

12. go.drugbank.com [go.drugbank.com]

13. ruzinurad (SHR 4640) / Jiangsu Hengrui Pharma [delta.larvol.com]

To cite this document: BenchChem. [The Pharmacological Profile of Ruzinurad: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3181943#pharmacological-profile-of-ruzinurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://ard.bmj.com/content/83/Suppl_1/86.2
https://ard.bmj.com/content/83/Suppl_1/86.2
https://ard.bmj.com/content/83/Suppl_1/86.2
https://ard.bmj.com/content/83/Suppl_1/86.2
https://pubmed.ncbi.nlm.nih.gov/36317751/
https://pubmed.ncbi.nlm.nih.gov/36317751/
https://pubmed.ncbi.nlm.nih.gov/36317751/
https://www.hcplive.com/view/gout-patients-on-ruzinurad-were-more-likely-to-achieve-target-serum-uric-acid-level
https://www.explorationpub.com/uploads/Article/A100777/100777.pdf
https://synapse.patsnap.com/article/what-is-ruzinurad-used-for
https://pubmed.ncbi.nlm.nih.gov/36131360/
https://pubmed.ncbi.nlm.nih.gov/36131360/
https://pubmed.ncbi.nlm.nih.gov/36131360/
https://www.researchgate.net/publication/363741131_A_Drug-Drug_Interaction_Study_of_a_Novel_Selective_Urate_Reabsorption_Inhibitor_SHR4640_and_Xanthine_Oxidase_Inhibitor_Febuxostat_in_Patients_With_Primary_Hyperuricemia
https://pubmed.ncbi.nlm.nih.gov/33693494/
https://pubmed.ncbi.nlm.nih.gov/33693494/
https://pubmed.ncbi.nlm.nih.gov/33693494/
https://www.physiciansweekly.com/post/patients-with-gout-achieve-serum-uric-acid-target-with-febuxostat-plus-ruzinurad-combo
https://conferences.medicom-publishers.com/specialisation/rheumatology/eular-2024/more-patients-hit-their-uric-acid-target-with-febuxostat-and-ruzinurad-combination/
https://conferences.medicom-publishers.com/specialisation/rheumatology/eular-2024/more-patients-hit-their-uric-acid-target-with-febuxostat-and-ruzinurad-combination/
https://go.drugbank.com/drugs/DB19209
https://go.drugbank.com/drugs/DB19209/clinical_trials?conditions=DBCOND0059958&phase=3&purpose=treatment&status=completed
https://delta.larvol.com/Products/?ProductId=7381b1e0-6694-42a8-a2c6-052cd04276e4
https://www.benchchem.com/product/b3181943#pharmacological-profile-of-ruzinurad
https://www.benchchem.com/product/b3181943#pharmacological-profile-of-ruzinurad
https://www.benchchem.com/product/b3181943#pharmacological-profile-of-ruzinurad
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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